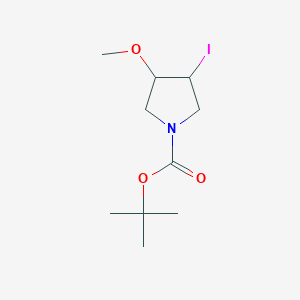
tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H18INO3 and a molecular weight of 327.16 g/mol . This compound is a pyrrolidine derivative, characterized by the presence of an iodine atom and a methoxy group attached to the pyrrolidine ring. It is commonly used in chemical research and development due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of a base such as sodium hydride (NaH). The reaction is carried out in tetrahydrofuran (THF) at 0°C, followed by stirring at ambient temperature for 18 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions: tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
科学研究应用
tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological research to study cellular processes and interactions.
Industry: Used in the development of new materials and chemical products due to its versatile chemical properties.
作用机制
The exact mechanism of action for tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the iodine atom and methoxy group may influence its reactivity and interactions with other molecules, potentially affecting various biochemical pathways.
相似化合物的比较
- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((3-iodopyridin-4-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Uniqueness: tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical properties. The combination of the tert-butyl group, iodine atom, and methoxy group makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C10H18INO3 |
|---|---|
分子量 |
327.16 g/mol |
IUPAC 名称 |
tert-butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18INO3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
NBNYNKMOBCGUGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)I)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


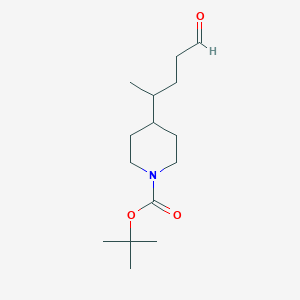
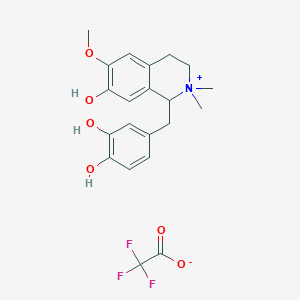
![Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate](/img/structure/B13077173.png)
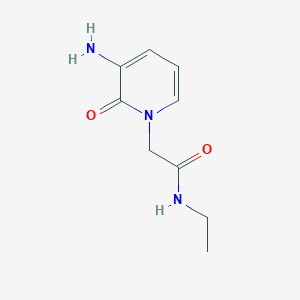
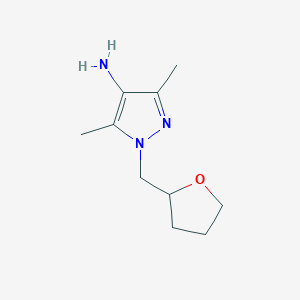
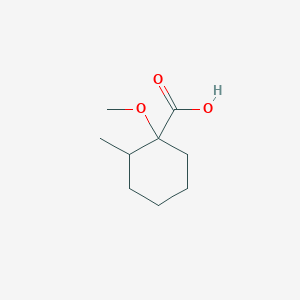
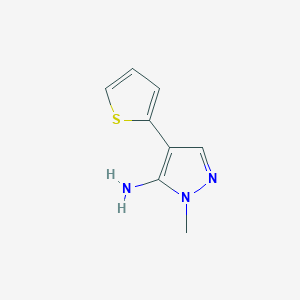


![6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13077217.png)
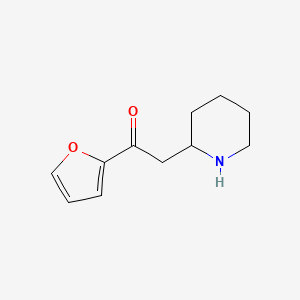
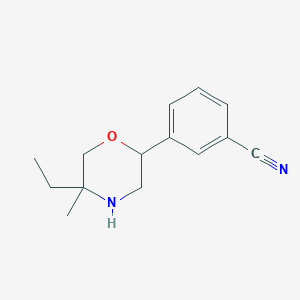
![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)
![5-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13077235.png)
